molecular formula C34H49NO4 B1195650 Cholest-5-en-3beta-yl p-nitrobenzoate CAS No. 23838-12-2

Cholest-5-en-3beta-yl p-nitrobenzoate

Cat. No. B1195650
CAS RN: 23838-12-2
M. Wt: 535.8 g/mol
InChI Key: MCSXGHLTXBACQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Cholest-5-en-3beta-yl p-nitrobenzoate involves complex chemical reactions and detailed structural analysis. For example, the synthesis of 3beta-bromobenzoyloxy-14alpha, 15alpha-epoxy-5alpha-cholest-7-ene provides insights into the methodologies that might be applied to related compounds. This process involves single crystal structural analysis to determine the molecule's configuration, particularly the location and configuration of the epoxide moiety (Conner et al., 1977).

Molecular Structure Analysis

The molecular structure of cholesteric esters, including those similar to Cholest-5-en-3beta-yl p-nitrobenzoate, has been extensively studied. For instance, the cholesteric ester of p-nitrobenzoic acid was characterized by single-crystal X-ray diffraction, revealing its crystalline structure and providing a foundation for understanding the molecular structure of Cholest-5-en-3beta-yl p-nitrobenzoate (Antsyshkina et al., 2017).

Chemical Reactions and Properties

Research on the epoxidation of 3-substituted cholest-5-enes into various epoxides using peroxyacid-solvent combinations provides insights into the chemical reactions Cholest-5-en-3beta-yl p-nitrobenzoate might undergo. These studies show the ratios of isomers produced and the rate constants for these reactions, offering a glimpse into the chemical behavior of similar compounds (Bingham et al., 1970).

Physical Properties Analysis

The physical properties of cholesteric esters and related compounds, such as thermal stability and mesomorphic properties, have been studied using techniques like differential scanning calorimetry and polarizing thermomicroscopy. These studies help understand the physical behavior of Cholest-5-en-3beta-yl p-nitrobenzoate under different conditions (Qin et al., 2004).

Chemical Properties Analysis

Investigations into the chemical properties of related compounds, including their synthesis and mesomorphic properties, provide a basis for understanding the chemical properties of Cholest-5-en-3beta-yl p-nitrobenzoate. Studies on compounds like cholesteryl p-2,2,3,3,4,4,5,5-octafluoropentoxybenzoate offer insights into the phase transition behavior and other chemical properties relevant to Cholest-5-en-3beta-yl p-nitrobenzoate (Wang et al., 2001).

properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H49NO4/c1-22(2)7-6-8-23(3)29-15-16-30-28-14-11-25-21-27(17-19-33(25,4)31(28)18-20-34(29,30)5)39-32(36)24-9-12-26(13-10-24)35(37)38/h9-13,22-23,27-31H,6-8,14-21H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSXGHLTXBACQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H49NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946643
Record name Cholest-5-en-3-yl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholest-5-en-3beta-yl p-nitrobenzoate

CAS RN

23838-12-2
Record name Cholesteryl 4-fluorobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-ol (3.beta.)-, 3-(4-nitrobenzoate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholest-5-en-3-yl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholest-5-en-3β-yl p-nitrobenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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